Azilsartan Medoxomil

説明

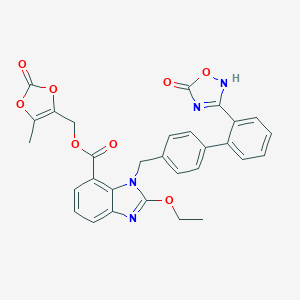

Structure

3D Structure

特性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFSABGVXDWMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235482 | |

| Record name | Azilsartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Azilsartan medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

863031-21-4 | |

| Record name | Azilsartan medoxomil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azilsartan medoxomil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azilsartan medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azilsartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZILSARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Bioactivation of Azilsartan Medoxomil: An In-depth Technical Guide to its Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB), is administered as a prodrug that requires bioactivation to exert its therapeutic effect. This technical guide provides a comprehensive overview of the hydrolysis of this compound to its active metabolite, azilsartan. We will delve into the enzymatic pathways responsible for this conversion, present quantitative kinetic data, and provide detailed experimental protocols for studying this critical step in the drug's mechanism of action. This document is intended to be a valuable resource for researchers and professionals involved in pharmacology, drug metabolism, and cardiovascular drug development.

Introduction

This compound is an angiotensin II receptor antagonist used for the treatment of hypertension.[1] As a prodrug, it is designed to improve oral bioavailability. The conversion to the active form, azilsartan, occurs rapidly and efficiently in the body. This process is primarily a hydrolytic cleavage of the medoxomil ester group. Understanding the specifics of this hydrolysis is crucial for comprehending the pharmacokinetic and pharmacodynamic profile of the drug.

The Hydrolysis Pathway: From Prodrug to Active Moiety

The bioactivation of this compound is a one-step enzymatic hydrolysis reaction that cleaves the ester bond, releasing the active azilsartan and a medoxomil moiety. This conversion primarily takes place in the gastrointestinal tract during absorption.[2][3] The parent prodrug, this compound, is not detectable in plasma following oral administration, indicating a rapid and complete conversion.[1]

The primary enzyme responsible for this hydrolysis has been identified as carboxymethylenebutenolidase (CMBL) , also known as dienelactone hydrolase.[4][5] This enzyme is found in the cytosol of various tissues, with significant activity in the liver and intestine.[4][5] While other carboxylesterases exist, CMBL has been shown to be the key player in the bioactivation of medoxomil-containing prodrugs like this compound and olmesartan medoxomil.[4]

Quantitative Data

Table 1: Pharmacokinetic Properties of Azilsartan

| Parameter | Value | Reference |

| Absolute Bioavailability | ~60% | [1][6] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [1][6] |

| Protein Binding | >99% | [7] |

| Elimination Half-life | ~11 hours | [8] |

Table 2: Michaelis-Menten Kinetic Parameters for Olmesartan Medoxomil Hydrolysis by Human CMBL *

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |

| Recombinant Human CMBL | 170 | 24.7 |

| Human Liver Cytosol | 157 | 1.34 |

| Human Intestinal Cytosol | 196 | 0.45 |

| *Data from a study on olmesartan medoxomil, which serves as a proxy for this compound due to correlated hydrolysis activity by the same enzyme.[2][5] |

Experimental Protocols

This section outlines a general methodology for studying the in vitro hydrolysis of this compound.

Preparation of Tissue Subcellular Fractions (Cytosol)

-

Tissue Homogenization: Obtain fresh human liver or intestinal tissue. Mince the tissue and homogenize in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes) to remove nuclei and cell debris.

-

Isolation of Cytosol: Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria. The supernatant from this step is then centrifuged at an ultracentrifugation speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes. The final supernatant is the cytosolic fraction.

-

Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method such as the Bradford or BCA assay.

In Vitro Hydrolysis Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Cytosolic protein (e.g., 0.1-0.5 mg/mL)

-

This compound solution (in a suitable solvent like DMSO, final concentration of solvent should be <1%)

-

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the this compound solution.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for HPLC analysis.

HPLC-UV Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the simultaneous quantification of this compound and the formed azilsartan.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (gradient or isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Note: The specific mobile phase composition and gradient program should be optimized for adequate separation of this compound, azilsartan, and the internal standard.

Data Analysis

-

Calibration Curves: Prepare calibration curves for both this compound and azilsartan using standard solutions of known concentrations.

-

Quantification: Determine the concentrations of the prodrug and the active metabolite in the experimental samples by interpolating their peak areas from the respective calibration curves.

-

Kinetic Analysis: Plot the concentration of the formed azilsartan against time to determine the initial velocity of the reaction. To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways and Logical Relationships

The hydrolysis of this compound is a direct enzymatic conversion and is not known to be regulated by complex signaling pathways. The primary logical relationship is the conversion of an inactive prodrug to an active drug, which then interacts with its therapeutic target.

Conclusion

The hydrolysis of this compound to its active form, azilsartan, is a rapid and efficient process mediated primarily by the enzyme carboxymethylenebutenolidase in the gastrointestinal tract and liver. This bioactivation is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuances of this important metabolic step. A thorough understanding of this prodrug's conversion is essential for the continued development and optimization of angiotensin II receptor blockers for the management of hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Carboxymethylenebutenolidase as a Bioactivating Hydrolase of Olmesartan Medoxomil in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability-indicating RP-LC method for determination of this compound and chlorthalidone in pharmaceutical dosage forms: application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. Central Composite Design Implemented this compound Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthetic Maze: An In-depth Technical Guide to the Chemical Synthesis of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for azilsartan medoxomil, a potent angiotensin II receptor blocker. The document delves into the core synthetic strategies, detailing key reactions, intermediates, and process optimization. Quantitative data from various published methods are summarized for comparative analysis, and detailed experimental protocols for pivotal steps are provided. Furthermore, signaling pathways and experimental workflows are visually represented using the DOT language to facilitate a deeper understanding of the molecular transformations and procedural logic.

Introduction

This compound is the prodrug of azilsartan, which is a selective AT1 subtype angiotensin II receptor antagonist.[1] The medoxomil ester enhances the bioavailability of the active compound, azilsartan. The synthesis of this complex molecule involves a multi-step process that has been the subject of extensive research and optimization to improve yield, purity, and cost-effectiveness. This guide will explore the primary synthetic routes, focusing on the construction of the benzimidazole core, the formation of the oxadiazole ring, and the final esterification to yield this compound.

Core Synthetic Pathways

The synthesis of this compound can be broadly categorized into several key stages. The following sections outline the major synthetic routes, with variations in reagents and conditions that have been reported in the literature.

Pathway 1: Traditional Route to Azilsartan

One of the earliest and most referenced synthetic strategies involves the initial construction of the azilsartan acid molecule, which is then esterified in the final step. This pathway is characterized by the sequential formation of the benzimidazole and oxadiazole moieties.

A common starting point for this route is the alkylation of a substituted benzimidazole precursor with a biphenyl derivative. The nitrile group on the biphenyl moiety is then converted to an amidoxime, which is subsequently cyclized to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. The final step is the hydrolysis of the ester group on the benzimidazole ring to yield azilsartan acid.

dot

Pathway 2: Improved and Scalable Synthesis

An improved and more scalable process has been developed to overcome some of the limitations of the traditional route, such as low yields in the cyclization step.[2] This modified pathway often utilizes different cyclizing agents and reaction conditions to enhance efficiency.

Key improvements include the use of dialkyl carbonates or carbonyldiimidazole for the cyclization of the amidoxime intermediate, which has been shown to provide higher yields of the desired oxadiazole.[2] Furthermore, optimization of solvent systems and reaction temperatures plays a crucial role in minimizing side-product formation.

dot

Final Step: Esterification to this compound

The final step in the synthesis is the esterification of azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (medoxomil alcohol). This reaction is critical for the formation of the prodrug and has been a focus of process optimization.

Several methods for this esterification have been reported, including:

-

Reaction with Medoxomil Chloride: This approach involves reacting the disodium salt of azilsartan or the in-situ formed salt with triethylamine with medoxomil chloride. However, this method has been reported to result in low yields (14-22%).[2]

-

Activation of Azilsartan: A more efficient method involves the activation of the carboxylic acid group of azilsartan followed by reaction with medoxomil alcohol. Activating agents such as p-toluenesulfonyl chloride (TsCl) or 1,1'-carbonyldiimidazole (CDI) have been successfully employed, leading to significantly higher yields.

dot

Data Presentation: Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data from various published synthetic routes for key steps in the synthesis of azilsartan and this compound.

Table 1: Synthesis of Amidoxime Intermediate

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | Hydroxylamine hydrochloride, Sodium methoxide | Methanol | Reflux | - | 55 | [2] |

| Ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | 50% Aqueous hydroxylamine | DMSO | 90 | 15 | - | [2] |

| 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate | Hydroxylamine hydrochloride, Sodium bicarbonate | DMSO | - | - | - | [3] |

Table 2: Cyclization to Azilsartan Ester

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Amidoxime Intermediate | Ethyl chloroformate, Triethylamine | Pyridine | - | - | Low | [2] |

| Amidoxime Intermediate | Dimethyl carbonate, Sodium methoxide | DMSO | Room Temp | - | - | [2] |

| Amidoxime Intermediate | Ethyl chloroformate, Triethylamine | - | - | - | - | [3] |

| Amidoxime Ethyl Ester | - | - | - | - | 98 | [2] |

Table 3: Hydrolysis to Azilsartan

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Azilsartan Methyl Ester | Aqueous NaOH | Acetone/Water | 50 | 3 | - | [2] |

| Azilsartan Ethyl Ester | 0.4 N NaOH | Water | 70-75 | 1.5 | - | [4] |

| Azilsartan Methyl Ester | Sodium hydroxide solution | - | - | - | - | [3] |

Table 4: Esterification to this compound

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Azilsartan | Medoxomil chloride, Triethylamine | - | 14-22 | [2] |

| Azilsartan | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, TsCl, DMAP, K2CO3 | Dimethylacetamide | Good | [5] |

| Azilsartan | 1,1'-Carbonyldiimidazole, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | Dichloromethane | - | [4] |

| Azilsartan | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, DBU | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Preparation of Ethyl 2-Ethoxy-1-((2′-(N′-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate[2]

To a stirred suspension of ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate (400 g, 941 mmol) in DMSO (2400 mL), a 50% aqueous solution of hydroxylamine (240 mL) is added. The reaction mixture is heated to 90 °C and stirred for 15 hours. After completion, the mixture is diluted with water (400 mL) and slowly cooled to 15 °C. The resulting precipitate is filtered and washed with isopropanol (5 x 1 L) to afford the amidoxime intermediate.

Synthesis of Ethyl 2-Ethoxy-1-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate[2]

Following the procedure for the synthesis of the methyl ester analog, the ethyl ester amidoxime is cyclized to yield the corresponding azilsartan ethyl ester. This process has been reported to achieve a yield of 98% with an HPLC purity of 97.7%.[2]

Hydrolysis to 2-Ethoxy-1-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic Acid (Azilsartan)[2]

A mixture of crude azilsartan methyl ester (200 g, 425 mmol) and aqueous NaOH (100 g in 2 L of water, 2.5 mol) is stirred at 50 °C for 3 hours. The reaction progress is monitored by HPLC. Upon completion, the mixture is diluted with acetone (1 L) and acidified with acetic acid (approximately 150 mL) at 45 °C. The solution is then diluted with water (700 mL), slowly cooled to 20 °C over 4 hours, and stirred for an additional hour at this temperature to precipitate the product.

Preparation of this compound[4]

A mixture of azilsartan (5 g), 1,1'-carbonyldiimidazole (2.65 g), and dichloromethane (100 ml) is stirred at 25-30°C for 60 minutes. To this mixture, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (2.85 g) is added, and stirring is continued for 4 hours at the same temperature. The reaction mixture is then heated at 40-42°C for approximately 16 hours. After cooling, a 1% HCl solution (25 ml) is added to precipitate the crude product, which is then filtered.

Impurity Profiling and Control

During the synthesis of this compound, several process-related impurities can be formed. The identification, synthesis, and characterization of these impurities are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[3][6] Common impurities include byproducts from incomplete reactions, side reactions, and degradation products. Controlling the levels of these impurities is a key aspect of process optimization.[5]

Conclusion

The synthesis of this compound is a complex yet well-documented process. This guide has outlined the primary synthetic pathways, providing a comparative analysis of different methodologies through tabulated data and detailed experimental protocols. The provided visualizations of the synthetic routes and workflows offer a clear and concise understanding of the chemical transformations involved. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is paramount for process optimization, impurity control, and the successful manufacturing of this important antihypertensive agent.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of related substances of Azilsartan Kamedoxomil | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 5. WO2012107814A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Core of Specificity: An In-depth Technical Guide to Azilsartan Medoxomil's AT1 Receptor Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Azilsartan medoxomil's interaction with the Angiotensin II Type 1 (AT1) receptor. Azilsartan, the active moiety of the prodrug this compound, exhibits a distinct pharmacological profile characterized by high affinity and selectivity for the AT1 receptor, which underpins its clinical efficacy in the management of hypertension.[1][2] This document delves into the quantitative aspects of its binding characteristics, the experimental methodologies used for their determination, and the key signaling pathways involved.

AT1 Receptor Binding Affinity and Selectivity

Azilsartan distinguishes itself among Angiotensin II Receptor Blockers (ARBs) through its potent and persistent blockade of the AT1 receptor.[3] It demonstrates a high degree of selectivity, with a binding affinity for the AT1 receptor that is more than 10,000-fold greater than its affinity for the AT2 receptor.[3][4] This pronounced selectivity is crucial as it allows for the specific inhibition of the detrimental effects of Angiotensin II mediated by the AT1 receptor, such as vasoconstriction and aldosterone secretion, while not interfering with the potentially beneficial actions of the AT2 receptor.[5][6]

Comparative Binding Affinity of ARBs

The following table summarizes the half-maximal inhibitory concentration (IC50) and selectivity of Azilsartan in comparison to other commonly prescribed ARBs. A lower IC50 value is indicative of a higher binding affinity. It is important to note that absolute values can vary between studies depending on the specific assay conditions.[7]

| Angiotensin II Receptor Blocker | Active Moiety | IC50 for AT1 Receptor (nM) | AT1 vs. AT2 Receptor Selectivity (fold) |

| This compound | Azilsartan | 0.62 - 2.6 [8] | >10,000 [3][4] |

| Olmesartan medoxomil | Olmesartan | ~1 - 10[7] | >10,000[7] |

| Telmisartan | Telmisartan | ~3 - 9[7] | >30,000[7] |

| Candesartan cilexetil | Candesartan | ~0.3 - 1.0[7] | >10,000[9] |

| Valsartan | Valsartan | ~10 - 30[7] | >20,000 - 30,000[7][9] |

| Irbesartan | Irbesartan | ~1 - 5[7] | >8,500 - 10,000[7][9] |

| Losartan | Losartan/EXP3174 | ~20 (Losartan)[10] | ~1,000[9] |

Data compiled from multiple sources.[3][4][7][8][9][10]

Dissociation Kinetics

Beyond its high affinity, Azilsartan is characterized by a slow dissociation rate from the AT1 receptor.[3][4] This prolonged receptor occupancy contributes to its sustained and potent antihypertensive effects over a 24-hour period.[11] Time-course studies have demonstrated that Azilsartan dissociates from AT1 receptors more slowly than other ARBs, including olmesartan, telmisartan, and valsartan.[3]

Experimental Protocols

The determination of binding affinity and selectivity of ARBs predominantly relies on in vitro radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This is the gold standard method for determining the binding affinity (Ki) of a test compound for a receptor.[7]

Objective: To determine the binding affinity of an unlabeled compound (e.g., Azilsartan) for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the human AT1 receptor (e.g., rat liver membranes which are abundant in AT1a receptors).[12][13]

-

Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, such as ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.[7]

-

Test Compound: Unlabeled Azilsartan, dissolved in a suitable vehicle (e.g., DMSO) and prepared in serial dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM losartan) to determine the level of non-specific binding.[7]

-

Apparatus: 96-well microplates, cell harvester for filtration, and a scintillation counter.

Procedure:

-

Plate Preparation: Add the receptor membrane preparation to each well of a 96-well plate.[14]

-

Competition Incubation: Add increasing concentrations of the unlabeled test compound (Azilsartan) to the wells. For total binding wells, add assay buffer. For non-specific binding wells, add the non-specific binding control.

-

Radioligand Addition: Add a fixed concentration of the radioligand to all wells. The final assay volume is typically 250 µL.[7][14]

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[14]

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester.[7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[14]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist (Angiotensin II).

Objective: To assess the antagonistic activity of Azilsartan by measuring its ability to inhibit Angiotensin II-induced cellular responses.

Example Assay: Inositol Phosphate (IP) Accumulation Assay The AT1 receptor is a Gq-protein coupled receptor, and its activation leads to the production of inositol phosphates.

Materials:

-

Cell Line: A cell line stably expressing the human AT1 receptor (e.g., CHO-K1 cells).

-

Agonist: Angiotensin II.

-

Antagonist: Azilsartan.

-

Assay Kit: Commercially available inositol phosphate assay kits.

Procedure:

-

Cell Culture: Culture the AT1 receptor-expressing cells in appropriate multi-well plates.

-

Pre-incubation with Antagonist: Incubate the cells with varying concentrations of Azilsartan for a defined period.

-

Agonist Stimulation: Add a fixed concentration of Angiotensin II to stimulate the AT1 receptors.

-

Lysis and Measurement: After incubation, lyse the cells and measure the accumulation of inositol phosphates according to the assay kit manufacturer's instructions.

-

Data Analysis: The results will show a dose-dependent inhibition of Angiotensin II-induced IP accumulation by Azilsartan, from which an IC50 value can be determined.

Signaling Pathways and Visualization

The therapeutic effects of Azilsartan are a direct consequence of its blockade of the AT1 receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Azilsartan

The RAAS is a critical regulator of blood pressure and fluid balance. Angiotensin II is the primary effector molecule of this system, and its binding to the AT1 receptor initiates a cascade of physiological responses that can become pathophysiological when overactive.

Caption: RAAS pathway and the site of action for Azilsartan.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the affinity of a test compound.

Caption: Workflow of a radioligand competition binding assay.

AT1 Receptor Selectivity of Azilsartan

The high selectivity of Azilsartan for the AT1 receptor over the AT2 receptor is a defining characteristic that contributes to its favorable pharmacological profile.

Caption: High selectivity of Azilsartan for the AT1 receptor.

References

- 1. This compound: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Efficacy and safety of this compound in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | RAAS | TargetMol [targetmol.com]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 13. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

Azilsartan Medoxomil: A Deep Dive into Aqueous Solubility and Dissolution Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB), is widely prescribed for the management of hypertension. As a prodrug, it is converted to its active metabolite, azilsartan, after oral administration.[1] However, its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low aqueous solubility and low permeability, presents significant challenges in formulation development and achieving optimal bioavailability.[2] This technical guide provides a comprehensive overview of the aqueous solubility and dissolution characteristics of this compound, offering valuable insights for researchers and formulation scientists. We will delve into its physicochemical properties, explore various strategies to enhance its solubility and dissolution, and provide detailed experimental protocols for their evaluation.

Physicochemical Properties and Biopharmaceutics Classification

This compound is practically insoluble in water, a characteristic that significantly hinders its dissolution and subsequent absorption in the gastrointestinal tract.[3] Its solubility is also pH-dependent, exhibiting instability in neutral and acidic environments (pH 1 and pH 7) while being relatively more stable between pH 3 and 5.[2] This low solubility, coupled with low permeability, firmly places this compound in BCS Class IV, necessitating advanced formulation strategies to improve its therapeutic efficacy.[2]

Aqueous Solubility of this compound

The aqueous solubility of this compound is a critical parameter influencing its oral absorption. The data presented below summarizes its solubility in various aqueous media.

| Medium | Temperature (°C) | Solubility | Reference |

| Water | Room Temperature | 0.0037 mg/mL | [4] |

| 0.1N HCl (pH 1.2) | 25 ± 1 | 20.30 µg/mL | [4] |

| Phosphate Buffer (pH 6.8) | 25 ± 1 | 374 µg/mL | [4] |

| Phosphate Buffer (pH 7.4) | 25 ± 1 | Data not consistently available | [4] |

Table 1: Aqueous Solubility of this compound in Various Media

Dissolution Characteristics and Enhancement Strategies

The dissolution rate of a drug is often the rate-limiting step for oral absorption, particularly for poorly soluble compounds like this compound. Various formulation strategies have been explored to enhance its dissolution profile. One of the most successful approaches is the preparation of solid dispersions.

Comparative Dissolution Profiles

The following table presents a comparison of the dissolution profiles of pure this compound and a solid dispersion formulation. The data clearly demonstrates the significant improvement in dissolution achieved through this formulation strategy.

| Time (minutes) | Pure this compound (% Release) | Solid Dispersion with β-Cyclodextrin (% Release) |

| 15 | Data not consistently available | > 85% (in some studies) |

| 30 | Data not consistently available | > 85% (in some studies) |

| 60 | Data not consistently available | > 85% (in some studies) |

| 120 | Data not consistently available | > 85% (in some studies) |

Table 2: Comparative In Vitro Dissolution of this compound Formulations[4]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a drug substance.

Objective: To determine the saturation solubility of this compound in various aqueous media.

Materials:

-

This compound powder

-

Purified water

-

0.1N Hydrochloric acid (pH 1.2)

-

Phosphate buffer (pH 6.8)

-

Incubator shaker

-

Centrifuge

-

0.22 µm syringe filters

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume (e.g., 5 mL) of the different aqueous media (water, 0.1N HCl, and phosphate buffer pH 6.8).[4]

-

Seal the flasks and place them in an incubator shaker set at a constant temperature (e.g., 25 ± 1 °C).[4]

-

Agitate the flasks for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[4]

-

After the incubation period, centrifuge the samples at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes) to separate the undissolved solid.[4]

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]

-

Dilute the filtered supernatant with the respective dissolution medium to a concentration within the analytical range.

-

Determine the concentration of this compound in the diluted samples using a validated UV-Vis spectrophotometric or HPLC method.

-

Calculate the solubility of this compound in each medium.

Experimental workflow for solubility determination.

In Vitro Dissolution Testing

In vitro dissolution testing is essential for evaluating the release characteristics of a drug product.

Objective: To assess the in vitro dissolution rate of this compound from a solid dosage form.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Materials:

-

This compound tablets or capsules

-

Dissolution medium (e.g., 900 mL of 0.1N HCl or phosphate buffer)

-

Syringes and filters for sampling

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Pre-heat the dissolution medium to 37 ± 0.5 °C and transfer 900 mL into each dissolution vessel.

-

Place one tablet or capsule in each vessel.

-

Start the apparatus and rotate the paddles at a specified speed (e.g., 100 rpm).[5]

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium through a filtered syringe.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.

-

Analyze the samples for this compound content using a validated UV-Vis spectrophotometric or HPLC method.

-

Calculate the cumulative percentage of drug released at each time point.

In vitro dissolution testing workflow.

Prodrug Activation Pathway

This compound is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active form, azilsartan. This conversion is crucial for its therapeutic effect. The medoxomil ester moiety is cleaved by esterases to release the active azilsartan.[1]

References

Potential Off-Label Therapeutic Applications of Azilsartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB) approved for the treatment of hypertension, exhibits a range of pleiotropic effects that suggest its therapeutic potential extends beyond blood pressure control. This technical guide provides an in-depth overview of the preclinical and emerging clinical evidence for off-label applications of this compound. We explore its role in the management of diabetic nephropathy, cardiac fibrosis and remodeling, inflammatory conditions, and neurodegenerative disorders. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying signaling pathways to support further research and development in these promising therapeutic areas.

Introduction

Azilsartan is a selective AT1 subtype angiotensin II receptor antagonist.[1] While its primary clinical indication is the treatment of hypertension, a growing body of preclinical evidence highlights its potential in other therapeutic areas.[2][3][4][5] These off-label applications are largely attributed to its effects beyond simple receptor blockade, including anti-inflammatory, anti-fibrotic, and anti-oxidative properties.[6][7] This guide synthesizes the current scientific literature to provide a comprehensive resource for researchers and drug development professionals interested in exploring the broader therapeutic utility of this compound.

Potential Therapeutic Application: Diabetic Nephropathy

Preclinical studies strongly suggest a reno-protective role for this compound in the context of diabetes, independent of its blood pressure-lowering effects.

Summary of Quantitative Data

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change/Key Finding | Reference |

| Proteinuria | Zucker Diabetic Fatty (ZDF) Rats | This compound | Vehicle | Marked reduction | [8] |

| Albuminuria | Zucker Diabetic Fatty (ZDF) Rats | This compound | Vehicle | Marked reduction | [8] |

| Urinary MCP-1 | Zucker Diabetic Fatty (ZDF) Rats | This compound | Vehicle | 30-60% reduction | [8] |

| Kidney Macrophage Infiltration | Zucker Diabetic Fatty (ZDF) Rats | This compound | Vehicle | 30-60% reduction | [8] |

| Blood Pressure | Zucker Diabetic Fatty (ZDF) Rats | 116±7 mmHg | 181±6 mmHg | Significant decrease | [8] |

Experimental Protocol: Induction of Diabetic Nephropathy in Zucker Diabetic Fatty (ZDF) Rats

This model spontaneously develops type 2 diabetes and associated complications, including nephropathy.

-

Animals: Male Zucker Diabetic Fatty (ZDF) rats and their lean littermates (as controls).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Hyperglycemia: ZDF rats naturally develop hyperglycemia. Blood glucose levels are monitored regularly to confirm the diabetic phenotype.

-

Treatment: this compound is administered orally, typically via gavage, at a specified dose (e.g., 0.1 to 1.0 mg/kg/day) for a defined period (e.g., 8 weeks).[8]

-

Sample Collection and Analysis:

-

Urine: 24-hour urine samples are collected using metabolic cages to measure proteinuria, albuminuria, and monocyte chemoattractant protein-1 (MCP-1) levels.

-

Blood: Blood samples are collected to monitor blood glucose, insulin, and other relevant biomarkers.

-

Kidney Tissue: At the end of the study, kidneys are harvested for histopathological analysis (e.g., H&E and PAS staining) and immunohistochemistry to assess glomerular injury, tubular damage, and macrophage infiltration.

-

Signaling Pathways in Diabetic Nephropathy

This compound appears to exert its reno-protective effects through modulation of inflammatory and fibrotic pathways. A key pathway implicated is the TGF-β/Smad signaling cascade, which is a central driver of renal fibrosis.

Potential Therapeutic Application: Cardiac Conditions

Preclinical evidence suggests that this compound can attenuate adverse cardiac remodeling following myocardial infarction and in response to pressure overload.

Summary of Quantitative Data

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change/Key Finding | Reference |

| Infarct Size | Mice with Myocardial Infarction | Azilsartan (0.1 and 1.0 mg/kg/d) | Saline | Attenuated | [9] |

| Cardiac Fibrosis | Mice with Myocardial Infarction | Azilsartan (0.1 and 1.0 mg/kg/d) | Saline | Attenuated | [9] |

| Left Ventricular Hypertrophy | Mice with Left Ventricular Pressure Overload | Azilsartan | Control | Reduced | [10] |

| Left Ventricular Dilation | Mice with Left Ventricular Pressure Overload | Azilsartan | Control | Reduced | [10] |

Experimental Protocol: Induction of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation in Mice

This is a widely used model to study the pathophysiology of myocardial infarction and subsequent cardiac remodeling.

-

Animals: Adult male mice (e.g., C57BL/6).

-

Anesthesia and Intubation: Mice are anesthetized (e.g., with isoflurane) and intubated to allow for mechanical ventilation.

-

Surgical Procedure:

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 8-0 silk).

-

Successful ligation is confirmed by the observation of blanching of the anterior wall of the left ventricle.

-

The chest is closed in layers, and the animal is allowed to recover.

-

-

Treatment: this compound is administered orally (e.g., via gavage or in drinking water) at specified doses, starting before or after the MI induction.[9]

-

Assessment of Cardiac Function and Remodeling:

-

Echocardiography: Serial echocardiograms are performed to assess left ventricular dimensions, ejection fraction, and wall thickness.

-

Histology: At the end of the study, hearts are harvested, and tissue sections are stained (e.g., with Masson's trichrome) to quantify infarct size and the extent of fibrosis.

-

Molecular Analysis: Gene and protein expression of fibrotic markers (e.g., TGF-β, collagen) can be analyzed by qPCR and Western blotting.

-

Signaling Pathways in Cardiac Fibrosis

Similar to diabetic nephropathy, the TGF-β/Smad pathway is a critical mediator of cardiac fibrosis. Azilsartan's blockade of the AT1 receptor can interrupt this cascade.

References

- 1. Azilsartan Increases Levels of IL-10, Down-Regulates MMP-2, MMP-9, RANKL/RANK, Cathepsin K and Up-Regulates OPG in an Experimental Periodontitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective effects of azilsartan compared with that of telmisartan on an in vivo model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective potential of azilsartan against cerebral ischemic injury: Possible involvement of mitochondrial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azilsartan Suppresses Osteoclastogenesis and Ameliorates Ovariectomy-Induced Osteoporosis by Inhibiting Reactive Oxygen Species Production and Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azilsartan Increases Levels of IL-10, Down-Regulates MMP-2, MMP-9, RANKL/RANK, Cathepsin K and Up-Regulates OPG in an Experimental Periodontitis Model | PLOS One [journals.plos.org]

- 8. Azilsartan improves glycemic status and reduces kidney damage in zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]

Crystallography and solid-state characterization of azilsartan medoxomil

An In-Depth Technical Guide to the Crystallography and Solid-State Characterization of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] As a prodrug, it is hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3][4] The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, bioavailability, and manufacturability. This compound and its salts are known to exist in multiple polymorphic forms, making comprehensive solid-state characterization essential for drug development and quality control.[5][6][7] This guide provides an in-depth overview of the crystallographic and solid-state characterization of this compound, detailing its known polymorphic forms, the analytical techniques used for their identification, and the underlying experimental protocols.

Mechanism of Action

Azilsartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[8][9][10] This prevents angiotensin II, the primary pressor agent of the renin-angiotensin-aldosterone system (RAAS), from binding to the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting actions.[8][11] The result is vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[8][9]

Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a drug can exhibit distinct physicochemical properties. Several crystalline forms of this compound and its potassium salt have been identified and are typically designated by alphanumeric labels.[5][6][12]

Known Crystalline Forms

The primary analytical technique for identifying different polymorphic forms is Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystal lattice. The characteristic 2θ peaks for several known forms of this compound and its salts are summarized below.

| Form Designation | Compound | Characteristic PXRD Peaks (2θ ± 0.2°) | Reference |

| Form I | This compound | 11.6, 13.3, 16.0, 20.3, 23.3, 23.5, 24.1 | [5] |

| Form H2 | This compound | 6.9, 12.3, 16.0, 17.0, 22.6, 23.1 | [5] |

| Form H3 | This compound | 8.3, 8.6, 8.8, 9.3, 10.0, 19.7 | [5] |

| Form I | This compound K | 6.0, 6.2, 14.7, 15.0, 22.8 | [6][7] |

| Form II | This compound K | 6.3, 13.4, 14.4, 14.7, 22.8 | [6][7] |

| Form M | Azilsartan Kamedoxomil | 6.1, 12.1, 18.6, 19.3 | [3] |

| Form II | Azilsartan Acid | 9.1, 12.7, 18.6, 19.3, 21.4, 23.5 | [6] |

Note: Azilsartan Kamedoxomil is the potassium salt of this compound.

Solid-State Characterization Techniques and Protocols

A multi-technique approach is necessary for the comprehensive characterization of this compound's solid-state forms. The general workflow involves initial identification by PXRD, followed by thermal and spectroscopic analyses to understand phase transitions, stability, and molecular interactions.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive method for identifying crystalline phases. It measures the scattering of X-rays by the ordered atoms within a crystal lattice, producing a diffraction pattern that is unique to a specific crystalline form.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 10-20 mg) is gently ground using a mortar and pestle to ensure a random crystal orientation and a fine, uniform particle size.[13] The powder is then packed into a sample holder.

-

Instrumentation: A diffractometer with a Cu Kα radiation source is commonly used.

-

Data Collection: The sample is scanned over a specific range of 2θ angles, for example, from 3° to 40°. Typical instrument settings might include a voltage of 40 kV and a current of 25-40 mA.[14]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns to identify the polymorphic form.[13]

Thermal Analysis: DSC and TGA

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

3.2.1. Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions.

| Form Designation | Compound | Thermal Events (DSC) | Reference |

| Crystalline | This compound | Endotherm at 203.4°C; Exotherms at 224.6°C, 264.3°C | [15] |

| Crystalline | This compound | Sharp melting endotherm at 219.85°C | [14] |

| Form M | Azilsartan Kamedoxomil | Endotherm (desolvation) at 180.06°C; Endotherm (melting) at 228.02°C | [3] |

| Form II | This compound K | Peak melting temperature of 150.78°C | [16] |

| Form III | This compound K | Peak melting temperatures of 98.63°C & 124.14°C | [16] |

| Form IV | This compound K | Peak melting temperature of 110.92°C | [16] |

Experimental Protocol:

-

Sample Preparation: A small amount of sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed or pierced.[14] An empty pan is used as a reference.

-

Instrumentation: A DSC instrument is purged with an inert gas like nitrogen (e.g., at a flow rate of 25 mL/min).[14]

-

Data Collection: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., 40°C to 300°C).[14]

-

Data Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) events, which correspond to physical transitions.

3.2.2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is primarily used to detect desolvation, decomposition, and to determine the amount of volatile content.

Experimental Protocol:

-

Sample Preparation: A sample (typically 5-10 mg) is placed in a high-purity pan (e.g., platinum).

-

Instrumentation: A TGA instrument is used, often with a continuous nitrogen purge to provide an inert atmosphere.

-

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

Data Analysis: The TGA curve plots mass percentage against temperature. A weight loss step indicates a desolvation or decomposition event. For example, a study of Form-M of Azilsartan Kamedoxomil showed an initial weight loss from 25-100°C due to surface water and a second loss from 150-190°C corresponding to the release of ethyl acetate solvent from the crystal lattice.[3]

Spectroscopic Techniques

Spectroscopic methods provide information about the molecular structure and bonding within the crystal.

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying the vibrational modes of its functional groups. While the chemical structure is the same across polymorphs, differences in the crystal lattice can lead to subtle shifts in the positions and shapes of absorption bands. FTIR is particularly useful for assessing drug-excipient interactions and identifying hydrogen bonding patterns.[17] For this compound, characteristic peaks include those for C-H stretching and C=O groups.[17]

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is typically mixed with potassium bromide (KBr) and compressed into a thin pellet.

-

Data Collection: The sample is placed in the FTIR spectrometer, and a spectrum is collected, usually in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is compared with reference spectra to identify characteristic peaks and any shifts that may indicate polymorphism or interactions.

3.3.2. UV-Visible Spectroscopy UV-Visible spectroscopy is used to determine the maximum absorbance wavelength (λmax) of a substance. For this compound, the λmax has been reported at 248 nm.[18][19] While less sensitive to solid-state form than PXRD or DSC, it is crucial for quantitative analysis in dissolution and solubility studies.[18][20]

Conclusion

The solid-state characterization of this compound is a critical component of its pharmaceutical development. The existence of multiple polymorphs necessitates a rigorous analytical approach to ensure the selection and consistent production of a stable form with optimal biopharmaceutical properties. A combination of Powder X-ray Diffraction, thermal analysis (DSC/TGA), and spectroscopic techniques provides the comprehensive data required for full characterization. The detailed protocols and tabulated data in this guide serve as a valuable resource for scientists and researchers working with this important antihypertensive agent, facilitating robust quality control and formulation development.

References

- 1. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azilsartan - Wikipedia [en.wikipedia.org]

- 3. tdcommons.org [tdcommons.org]

- 4. This compound | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9624207B2 - Polymorphs of this compound - Google Patents [patents.google.com]

- 6. US20150291574A1 - Novel polymorphs of azilsartan - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 9. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 10. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymorphs of this compound - Patent US-9624207-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. icdd.com [icdd.com]

- 14. bepls.com [bepls.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2013124748A1 - Novel polymorphs of this compound potassium - Google Patents [patents.google.com]

- 17. pkheartjournal.com [pkheartjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Spectrophotometric and Spectrofluorimetric Studies on this compound and Chlorthalidone to Be Utilized in Their Determination in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Kinetics of Azilsartan to Angiotensin II Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding kinetics of azilsartan, a potent angiotensin II receptor blocker (ARB), to the angiotensin II type 1 (AT1) receptor. Azilsartan exhibits a unique binding profile characterized by high affinity, slow dissociation, and inverse agonism, which contributes to its potent and long-lasting antihypertensive effects. This document details the experimental methodologies used to characterize these properties, presents comparative quantitative data, and visualizes the key experimental workflows and signaling pathways involved.

Quantitative Binding Affinity and Dissociation Data

Azilsartan's superior binding characteristics to the human AT1 receptor are evident when compared to other commercially available ARBs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, from competitive radioligand binding assays. The data are presented for experiments conducted both with and without a washout procedure, which is designed to remove unbound drug and assess the dissociation rate from the receptor. A lower IC50 value after washout indicates a slower dissociation rate and more persistent receptor blockade.

Table 1: Comparative IC50 Values of Angiotensin Receptor Blockers for the Human AT1 Receptor (Without Washout)

| Compound | IC50 (nM) |

| Azilsartan | 2.6 |

| Olmesartan | 6.7 |

| Telmisartan | 5.1 |

| Valsartan | 44.9 |

| Irbesartan | 15.8 |

Data compiled from studies investigating the in vitro antagonistic properties of azilsartan.

Table 2: Comparative IC50 Values of Angiotensin Receptor Blockers for the Human AT1 Receptor (With Washout)

| Compound | IC50 (nM) |

| Azilsartan | 7.4 |

| Olmesartan | 242.5 |

| Telmisartan | 191.6 |

| Valsartan | >10,000 |

| Irbesartan | >10,000 |

Data reflects the persistent binding of azilsartan to the AT1 receptor after a washout period, a key differentiator from other ARBs.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the binding kinetics of azilsartan to the AT1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound (e.g., azilsartan) by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.

2.1.1. Materials

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.

-

Radioligand: ¹²⁵I-Sar¹,Ile⁸-Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Test Compounds: Azilsartan and other ARBs.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

2.1.2. Procedure

-

Membrane Preparation:

-

CHO cells expressing the human AT1 receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add the following in order:

-

150 µL of the cell membrane preparation (containing a defined amount of protein).

-

50 µL of the test compound at various concentrations.

-

50 µL of ¹²⁵I-Sar¹,Ile⁸-Angiotensin II at a fixed concentration (typically at its Kd).

-

-

For total binding, 50 µL of assay buffer is added instead of the test compound.

-

For non-specific binding, a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM losartan) is added.

-

The plate is incubated for 60 minutes at 30°C with gentle agitation.

-

-

Washout Procedure (for dissociation studies):

-

After the initial incubation, the assay mixture is diluted and centrifuged to pellet the membranes.

-

The supernatant containing unbound ligand is aspirated.

-

The membrane pellet is resuspended in fresh assay buffer and incubated for a defined period (e.g., 240 minutes) to allow for dissociation.

-

Following the dissociation period, the membranes are repelleted, and the binding assay proceeds to the filtration step.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 values are determined by non-linear regression analysis of the competition binding curves.

-

Inositol Phosphate (IP) Accumulation Assay (Functional Assay)

This assay measures the functional consequence of AT1 receptor activation, which is coupled to the Gq protein and stimulates the production of inositol phosphates. Azilsartan's ability to inhibit this process, even in the absence of an agonist (inverse agonism), can be quantified.

2.2.1. Materials

-

Cells: CHO cells stably expressing the human AT1 receptor.

-

Stimulation Buffer: Buffer containing LiCl to inhibit the degradation of inositol monophosphate (IP1).

-

Agonist: Angiotensin II.

-

Test Compound: Azilsartan.

-

IP-One HTRF® Assay Kit: Contains IP1-d2 conjugate and anti-IP1-cryptate antibody.

2.2.2. Procedure

-

Cell Culture and Plating:

-

CHO-hAT1 cells are cultured and seeded into 96-well plates.

-

The cells are grown to near confluence.

-

-

Assay:

-

The culture medium is replaced with stimulation buffer containing various concentrations of the test compound (azilsartan).

-

For agonist-stimulated IP accumulation, angiotensin II is added. For measuring inverse agonism, no agonist is added.

-

The cells are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

-

Lysis and Detection:

-

The cells are lysed, and the IP-One HTRF® assay reagents (IP1-d2 and anti-IP1-cryptate) are added according to the manufacturer's instructions.

-

The plate is incubated for 60 minutes at room temperature.

-

The HTRF signal is read on a compatible plate reader.

-

-

Data Analysis:

-

The amount of IP1 produced is determined from a standard curve.

-

The IC50 value for the inhibition of IP accumulation is calculated using non-linear regression.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for the radioligand binding assay and the AT1 receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

AT1 Receptor Signaling Pathway and Inhibition by Azilsartan

Caption: Angiotensin II type 1 receptor signaling pathway via Gq protein.

Methodological & Application

Application Notes and Protocols for the Quantification of Azilsartan Medoxomil in Plasma

These application notes provide detailed protocols for the quantification of azilsartan medoxomil and its active metabolite, azilsartan, in plasma samples using two distinct analytical methodologies: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods are suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Method 1: LC-MS/MS for Simultaneous Quantification of this compound and its Metabolites

This method, adapted from Kuze et al. (2015), allows for the simultaneous determination of the prodrug this compound (TAK-491), its active metabolite azilsartan (TAK-536), and two other metabolites (M-I and M-II) in human plasma.[1] The high sensitivity and selectivity of tandem mass spectrometry make it ideal for clinical research where low concentrations are expected.

Quantitative Data Summary

| Parameter | This compound (TAK-491) | Azilsartan (TAK-536) | M-I | M-II |

| Linearity Range | 1 - 2500 ng/mL | 1 - 2500 ng/mL | 1 - 2500 ng/mL | 1 - 2500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |

| Recovery | > 91% | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spike 200 µL of human plasma with the internal standard (structural analogues of the analytes).

-

Load the plasma sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard from the cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.

-

Column: A conventional reversed-phase column.

-

Mobile Phase: A mixture of water, acetonitrile, and acetic acid (40:60:0.05, v/v/v).[1]

-

Flow Rate: 0.2 mL/min.[1]

-

Injection Volume: Not specified, typically 5-20 µL.

-

Total Run Time: 8.5 minutes.[1]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Experimental Workflow

Caption: Workflow for Azilsartan Quantification by LC-MS/MS.

Method 2: HPLC-UV for Quantification of this compound

Quantitative Data Summary

| Parameter | This compound Potassium |

| Linearity Range | 0.1 - 1.5 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.997 |

| Intra-day Precision (%RSD) | 3.07 - 13.0% |

| Inter-day Precision (%RSD) | 0.04 - 13.8% |

| Intra-day Accuracy | 90 - 102.5% |

| Inter-day Accuracy | 93 - 109% |

| Recovery | 93.7% |

| Lower Limit of Detection (LOD) | 0.01 µg/mL |

| Lower Limit of Quantification (LOQ) | 0.04 µg/mL |

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Take 475 µL of human plasma.[2]

-

Spike the plasma with a known amount of this compound potassium and the internal standard (telmisartan).[2]

-

Perform solid-phase extraction to isolate the compounds of interest.

2. HPLC-UV Conditions

-

Chromatographic System: Agilent HPLC system.[2]

-

Column: Inertsil C8 ODS column (5 µm, 150 mm x 2.5 mm).[2]

-

Column Temperature: 25°C.[2]

-

Mobile Phase: A mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol (60:25:15, v/v/v).[2]

-

Flow Rate: 1.5 mL/min.[2]

-

Injection Volume: 25 µL.[2]

-

Detection: UV detector set at 254 nm.[2]

Experimental Workflow

Caption: Workflow for Azilsartan Quantification by HPLC-UV.

Signaling Pathway (Illustrative)

While the analytical methods themselves do not directly involve signaling pathways, azilsartan's therapeutic action is mediated by the Renin-Angiotensin-Aldosterone System (RAAS). Azilsartan is an angiotensin II receptor blocker (ARB).

Caption: Azilsartan's mechanism of action within the RAAS pathway.

References

- 1. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of this compound (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioanalytical method development and validation of this compound potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of azilsartan medoxomil in bulk drug and pharmaceutical dosage forms. This compound is an angiotensin II receptor blocker used in the treatment of hypertension.[1] The developed isocratic method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The method utilizes a C18 stationary phase with a mobile phase composed of a mixture of organic solvent and an aqueous buffer, with UV detection. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[1] It is a white crystalline powder that is practically insoluble in water and freely soluble in methanol and acetonitrile.[2] The development of a reliable analytical method for its quantification is crucial for ensuring the quality, efficacy, and safety of the final drug product. This application note presents a detailed protocol for a stability-indicating RP-HPLC method, capable of separating this compound from its degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for the development of a suitable analytical method.

| Property | Value | Reference |

| Chemical Name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt | [3] |

| Molecular Formula | C30H23KN4O8 | [4] |

| Molecular Weight | 606.62 g/mol | [4] |

| Solubility | Practically insoluble in water; freely soluble in methanol, dimethyl sulfoxide, and dimethylformamide; soluble in acetic acid; slightly soluble in acetone and acetonitrile. | [2] |

| UV λmax | Approximately 247-250 nm in methanol or acidic solutions. | [5][6][7] |

| BCS Class | Class 4 (low solubility, low permeability) | [8] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Analytical reagent grade ortho-phosphoric acid (OPA)

-

HPLC grade water

-

0.45 µm membrane filters

Instrumentation

A high-performance liquid chromatography system equipped with a UV-Vis detector, autosampler, and a data acquisition system was used.

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Ortho-phosphoric acid in water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 249 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 40 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 40 µg/mL.

Method Validation

The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria are presented in the table below.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.15 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |

Linearity

The linearity of the method was established by analyzing a series of dilutions of the working standard solution in the concentration range of 10-70 µg/mL.[9] The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 10 - 70 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Precision

The precision of the method was determined by performing intra-day and inter-day analyses of a standard solution. The results are expressed as the percentage relative standard deviation (%RSD).